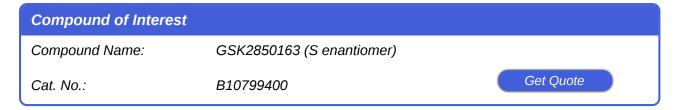


Unraveling the Stereochemistry of IRE1α Inhibition: A Technical Guide to GSK2850163 (Senantiomer)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of the S-enantiomer of GSK2850163, a crucial control molecule in the study of the unfolded protein response (UPR) pathway. While its counterpart, the R-enantiomer, is a potent and selective inhibitor of the inositol-requiring enzyme-1 alpha (IRE1α), the S-enantiomer is characterized by its inactivity.[1][2][3] This document details its chemical properties, the biological context of its target, and the experimental protocols used to differentiate the activity of these stereoisomers.

Chemical Structure and Physicochemical Properties

The S-enantiomer of GSK2850163, with the IUPAC name (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide, is a chiral molecule.[4] Its chemical and physical properties are summarized in the table below.



| Property | Value | Source |
|---------------------------------|--|--------|
| Molecular Formula | C24H29Cl2N3O | [3][4] |
| Molecular Weight | 446.41 g/mol | [3][4] |
| IUPAC Name | (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | [4] |
| CAS Number | 2309519-81-9 | [1][4] |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)N 2CCC[C@]3(C2)CCN(C3)CC4 =CC(=C(C=C4)Cl)Cl | [4] |
| Computed XLogP3 | 4.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 5 | [4] |

Biological Inactivity and the Significance of Chirality

GSK2850163 is a selective allosteric inhibitor that targets the kinase domain of IRE1 α , which in turn regulates its endoribonuclease (RNase) activity.[5][6] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway.[2] The pharmacological activity of GSK2850163 is highly dependent on its stereochemistry. The S-enantiomer is reported to be the inactive form of the molecule, serving as an essential negative control in research to ensure that the observed biological effects are specifically due to the inhibition of IRE1 α by the active R-enantiomer.[1][2]

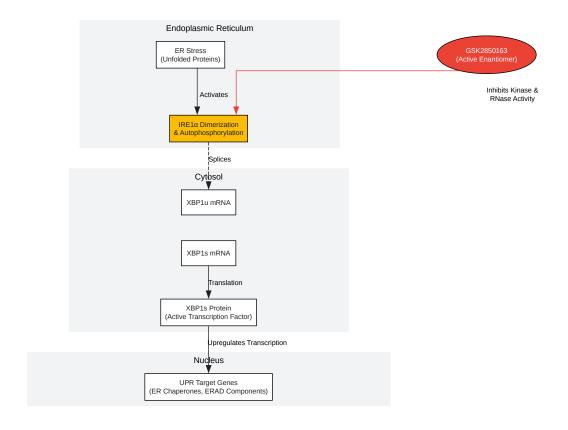
The active enantiomer, GSK2850163, exhibits potent inhibition of IRE1α kinase and RNase activities with IC50 values of 20 nM and 200 nM, respectively, in biochemical assays.[7][8][9] In contrast, the S-enantiomer is considered inactive, although specific IC50 values from direct



comparative studies are not widely available in peer-reviewed literature.[2] Its use as a control is critical for validating the on-target effects of the active compound in cellular and in vivo models.

The IRE1α Signaling Pathway and Mechanism of Inhibition

The IRE1α pathway is a central component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2][10] The diagram below illustrates the key steps in this pathway and the point of inhibition by the active form of GSK2850163.



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Caption: The IRE1 α signaling pathway and the inhibitory action of GSK2850163.



Experimental Protocols

To differentiate the biological activity of the GSK2850163 enantiomers and confirm the inactivity of the S-enantiomer, specific in vitro and cellular assays are employed.

In Vitro IRE1α Kinase and RNase Inhibition Assays

These biochemical assays directly measure the ability of a compound to inhibit the enzymatic activities of purified IRE1 α .

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of GSK2850163 enantiomers.

Methodology:

- Kinase Activity Assay: Recombinant human IRE1α is incubated with varying concentrations
 of the test compound (S- or R-enantiomer) in the presence of ATP. Kinase activity is
 assessed by measuring the autophosphorylation of IRE1α, often using methods like timeresolved fluorescence resonance energy transfer (TR-FRET) or by detecting the
 phosphorylation of a substrate.
- RNase Activity Assay: The RNase activity is determined by incubating IRE1α and the test compound with a fluorescently labeled XBP1 mRNA substrate. The cleavage of the substrate by the RNase domain leads to a change in fluorescence, which is monitored to quantify the enzymatic activity.[5]
- Data Analysis: The results are plotted as percent inhibition versus compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Assay for XBP1 mRNA Splicing

This cell-based assay evaluates the ability of the compounds to inhibit IRE1 α activity within a cellular context by measuring the downstream effect on XBP1 mRNA splicing.

Methodology:



- Cell Culture and Treatment: A suitable cell line, often a multiple myeloma cell line known to have a constitutively active UPR, is cultured.[11] The cells are treated with a known ER stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1α pathway, along with various concentrations of the GSK2850163 enantiomers.[11]
- RNA Extraction and RT-PCR: After a set incubation period, total RNA is extracted from the cells. Reverse transcription polymerase chain reaction (RT-PCR) is then performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA that is excised by IRE1α.[11] [12]
- Analysis: The PCR products are separated by gel electrophoresis. The unspliced XBP1
 (XBP1u) and spliced XBP1 (XBP1s) mRNAs will appear as different-sized bands. A reduction
 in the amount of the smaller XBP1s band in the presence of the inhibitor indicates successful
 inhibition of IRE1α RNase activity.[11] The S-enantiomer is expected to show no significant
 inhibition compared to the vehicle control, while the active R-enantiomer will show a dose dependent decrease in XBP1 splicing.

Conclusion

The S-enantiomer of GSK2850163 is a critical tool for researchers studying the IRE1 α signaling pathway. Its established inactivity provides a rigorous negative control, ensuring that the observed biological effects of the active R-enantiomer are specifically due to the inhibition of IRE1 α . A thorough understanding of the properties and the use of appropriate experimental protocols to confirm the differential activity of the enantiomers are essential for the accurate interpretation of experimental results and for advancing the development of targeted therapies for diseases with a dysregulated unfolded protein response.

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